molecular formula C12H17NO B3056575 5-Ethyl-2-phenylmorpholine CAS No. 7250-96-6

5-Ethyl-2-phenylmorpholine

Cat. No. B3056575
CAS RN: 7250-96-6
M. Wt: 191.27 g/mol
InChI Key: VKCOXHBUQIUVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-phenylmorpholine, also known as 5-EPM, is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic organic compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The compound has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-phenylmorpholine is not well understood, but it is believed to act as a weak base and a nucleophile. It has been shown to react with electrophiles such as alkyl halides and acyl chlorides, forming N-alkyl and N-acyl derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Ethyl-2-phenylmorpholine. However, it has been shown to have some antimicrobial activity against certain bacteria and fungi. It has also been used as a solvent for the extraction of bioactive compounds from plant materials.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Ethyl-2-phenylmorpholine in lab experiments is its relatively low toxicity compared to other organic solvents such as chloroform and dichloromethane. It is also relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research involving 5-Ethyl-2-phenylmorpholine. One area of interest is its potential use as a ligand for metal ions in catalytic reactions. Another area of interest is its potential use as a solvent for the extraction of bioactive compounds from plant materials. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of 5-Ethyl-2-phenylmorpholine.

Scientific Research Applications

5-Ethyl-2-phenylmorpholine has been used in scientific research for various purposes, including as a ligand for metal ions, as a reagent for organic synthesis, and as a probe for studying the properties of organic compounds. It has also been used as a starting material for the synthesis of other compounds, such as 5-ethyl-2-methylmorpholine.

properties

IUPAC Name

5-ethyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-11-9-14-12(8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCOXHBUQIUVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283195
Record name 5-ethyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-phenylmorpholine

CAS RN

7250-96-6
Record name 5-Ethyl-2-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-phenylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-phenylmorpholine
Reactant of Route 2
5-Ethyl-2-phenylmorpholine
Reactant of Route 3
5-Ethyl-2-phenylmorpholine
Reactant of Route 4
5-Ethyl-2-phenylmorpholine
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-phenylmorpholine
Reactant of Route 6
5-Ethyl-2-phenylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.